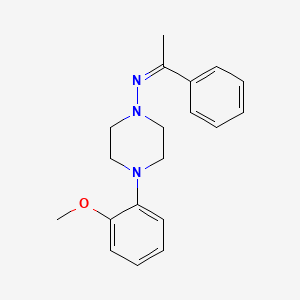
4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine, also known as MPPI, is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. MPPI is a piperazine derivative that has been synthesized and studied for its pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic properties. 4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine has also been shown to modulate the activity of serotonin receptors, which may contribute to its anxiolytic and antidepressant properties.
Biochemical and Physiological Effects:
4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine has been shown to have a number of biochemical and physiological effects. It has been found to decrease dopamine release in the striatum, which may contribute to its antipsychotic properties. 4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine has also been shown to increase serotonin levels in the prefrontal cortex, which may contribute to its anxiolytic and antidepressant properties. In addition, 4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine has been found to have analgesic effects in animal models of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine in lab experiments is its high potency and selectivity for dopamine D2 receptors. This allows for precise modulation of dopamine activity in the brain. However, one limitation of using 4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine is its poor solubility in water, which can make it difficult to administer in certain experimental paradigms.
Orientations Futures
There are several future directions for research on 4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of Parkinson's disease and neuropathic pain. Another direction is to explore its use as a radioligand for imaging studies. Additionally, further research is needed to fully understand the mechanism of action of 4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine and its effects on neurotransmitter systems in the brain.
Méthodes De Synthèse
The synthesis of 4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine involves the reaction of 1-phenylethylamine with 2-methoxybenzaldehyde in the presence of piperazine. The reaction proceeds through a Schiff base formation, followed by the reduction of the imine group to yield the final product. The synthesis of 4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine has been optimized to yield high purity and yield.
Applications De Recherche Scientifique
4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine has been studied extensively for its potential therapeutic applications. It has been found to exhibit antipsychotic, anxiolytic, and antidepressant properties in animal models. 4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine has also been shown to have potential in the treatment of neuropathic pain and Parkinson's disease. In addition, 4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine has been studied for its potential use as a radioligand for imaging studies.
Propriétés
IUPAC Name |
(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-phenylethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-16(17-8-4-3-5-9-17)20-22-14-12-21(13-15-22)18-10-6-7-11-19(18)23-2/h3-11H,12-15H2,1-2H3/b20-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEIINGXJAKFEF-SILNSSARSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/N1CCN(CC1)C2=CC=CC=C2OC)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-phenylethanimine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

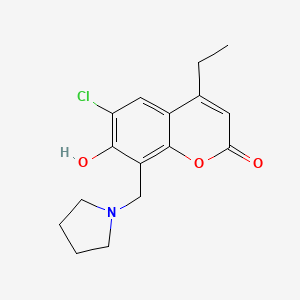
![7-hydroxy-6-methyl-8-(1-pyrrolidinylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5910466.png)
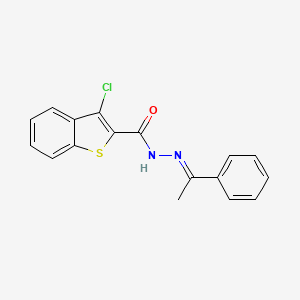
![N-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5910495.png)
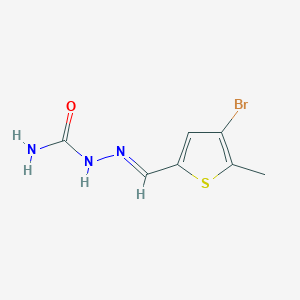

![N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide](/img/structure/B5910504.png)

![4-[acetyl(phenyl)amino]-2,6-diisopropylphenyl acetate](/img/structure/B5910511.png)
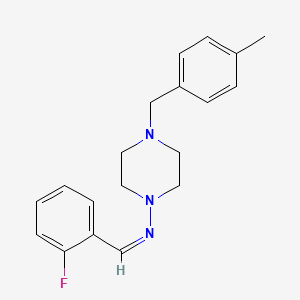

![3-(4-fluorophenyl)-5-imino-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B5910551.png)
![N'-(4-fluorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5910555.png)
